3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
Description
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS: 588681-51-0) is a substituted benzaldehyde derivative featuring a 2-chloro-4-fluorobenzyl ether group at the 3-position of the benzaldehyde core. This compound is commercially available from suppliers such as CymitQuimica and Santa Cruz Biotechnology, with pricing at $60.00 per 100 mg .
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBATYTBQYKAONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409116 | |
| Record name | 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588681-49-6 | |
| Record name | 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.
Reduction: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-[(2-methoxy-4-fluorobenzyl)oxy]benzaldehyde.
Scientific Research Applications
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Key Comparisons of Structural Analogs
Structural and Functional Differences
- Substituent Position and Type: The target compound’s 2-chloro-4-fluorobenzyl group contrasts with analogs like B1 (dual 4-fluorobenzyl groups) and 3-(3-Fluorobenzyl)-4-[(3-fluorobenzyl)oxy]benzaldehyde, which feature fluorinated substituents at different positions. These variations impact steric effects and electronic properties, altering reactivity in coupling or condensation reactions .
Physicochemical and Commercial Aspects
- Melting Points and Solubility: The only reported melting point (66–68°C for 2-(4-chloro-3-fluorophenoxy)benzaldehyde) suggests that substituent positions influence crystallinity. The target compound’s melting point remains unreported, indicating a data gap .
- Pricing and Availability :
- The target compound is priced higher ($600.00/g) compared to simpler derivatives like 3-(3-Chloro-4-hydroxyphenyl)benzaldehyde ($180.00/g), reflecting the cost of fluorinated and chlorinated intermediates .
Biological Activity
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde, with the CAS number 588681-49-6, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a chloro and fluorine group, which may influence its biological activity. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of aldose reductase, an enzyme linked to diabetic complications. Inhibition of this enzyme can help mitigate conditions like diabetic retinopathy by reducing retinal vascular leakage .
Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has been reported to reduce the proliferation of certain cancer cells significantly, indicating its potential as an anticancer agent .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxicity of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect on Proliferation |
|---|---|---|
| MCF-7 (Breast) | 10.33 | Significant reduction |
| HeLa (Cervical) | 31.60 | Moderate resistance |
| MDA-MB-231 (Breast) | 21.99 | Moderate reduction |
These results suggest that while the compound is effective against some cancer types, its efficacy varies depending on the specific cell line.
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's effects. For example, administration in diabetic rat models showed a reduction in retinal vascular leakage comparable to established treatments without significant hepatotoxicity . This indicates a promising therapeutic profile for conditions related to diabetes.
Case Studies
- Diabetic Retinopathy : In a study assessing retinal vascular leakage in diabetic rats, systemic administration of this compound resulted in significant reductions in leakage levels, suggesting its potential as a treatment for diabetic retinopathy .
- Cancer Treatment : Another study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and caspase activation pathways, demonstrating its role in promoting programmed cell death in tumor cells .
Q & A
Basic: What are the optimal synthetic routes for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde, and how can purity be validated?
Answer:
The compound is typically synthesized via nucleophilic substitution, where 2-chloro-4-fluorobenzyl alcohol reacts with benzaldehyde derivatives under basic conditions (e.g., potassium carbonate or sodium hydroxide) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . For purity validation, use:
- Chromatography : Monitor reaction progress via TLC (e.g., PE/EtOAc 80:20) .
- Spectroscopy : Confirm structure using -NMR (aromatic proton shifts at δ 7.0–8.0 ppm) and IR (C=O stretch ~1689 cm) .
- Recrystallization : Purify using ethanol or acetonitrile to achieve >95% purity .
Advanced: How do halogen substitution patterns influence the compound's reactivity and biological activity?
Answer:
The position of chlorine and fluorine substituents significantly alters electronic and steric properties:
- Electronic Effects : Electron-withdrawing Cl and F groups increase electrophilicity at the aldehyde, enhancing reactivity in Schiff base formation (e.g., coupling with amines) .
- Biological Activity : Substitution at the 2-chloro-4-fluoro position (vs. 3-chloro-4-fluoro analogs) improves binding to hydrophobic enzyme pockets, as seen in proteomics studies .
- Contradictory Data : Discrepancies in activity between similar derivatives (e.g., 2-chloro-6-fluoro vs. 2-chloro-4-fluoro isomers) require comparative assays (e.g., enzyme inhibition IC) to resolve .
Advanced: What computational methods are recommended to predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on the compound’s electron-deficient benzaldehyde moiety .
- QSAR Models : Correlate substituent positions (Cl/F) with logP and polar surface area to predict bioavailability .
- MD Simulations : Assess stability of covalent adducts (e.g., with cysteine residues) over 100-ns trajectories using GROMACS .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- HPLC : Use C18 columns (MeCN/HO mobile phase) to quantify purity (>98%) and detect byproducts .
- Mass Spectrometry : ESI-MS (m/z ~264.68 [M+H]) confirms molecular weight .
- Elemental Analysis : Validate %C, %H, and %Cl to ±0.3% deviation .
Advanced: How can conflicting data on biological activity be resolved experimentally?
Answer:
- Dose-Response Assays : Test activity across concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis) .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) readouts .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-chloro-3-fluorobenzaldehyde derivatives) to isolate substituent effects .
Basic: What safety protocols are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA-approved sensors .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced: What strategies optimize the compound’s stability in long-term storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation .
- Desiccants : Include silica gel packs to mitigate hydrolysis of the benzyl ether linkage .
- Stability Studies : Use accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Answer:
- Aldehyde Reactivity : The electron-deficient aromatic ring directs nucleophilic attack (e.g., Suzuki coupling at the para position) .
- Halogen Effects : Fluorine’s inductive effect stabilizes transition states in Ullmann-type couplings, while chlorine facilitates oxidative addition in Pd-catalyzed reactions .
- DFT Calculations : HOMO/LUMO analysis (Gaussian 09) predicts regioselectivity in Sonogashira reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
